2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl- 2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl-
Brand Name: Vulcanchem
CAS No.: 14423-08-6
VCID: VC18718445
InChI: InChI=1S/C10H10ClNO2/c1-7-6-12(10(13)14-7)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3
SMILES:
Molecular Formula: C10H10ClNO2
Molecular Weight: 211.64 g/mol

2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl-

CAS No.: 14423-08-6

Cat. No.: VC18718445

Molecular Formula: C10H10ClNO2

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl- - 14423-08-6

Specification

CAS No. 14423-08-6
Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
IUPAC Name 3-(4-chlorophenyl)-5-methyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C10H10ClNO2/c1-7-6-12(10(13)14-7)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3
Standard InChI Key IXHNVULJXFVLKD-UHFFFAOYSA-N
Canonical SMILES CC1CN(C(=O)O1)C2=CC=C(C=C2)Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity

2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl- is defined by the IUPAC name 3-(4-chlorophenyl)-5-methyl-1,3-oxazolidin-2-one. Its canonical SMILES representation, CC1CN(C(=O)O1)C2=CC=C(C=C2)Cl\text{CC1CN(C(=O)O1)C2=CC=C(C=C2)Cl}, illustrates the spatial arrangement of the oxazolidinone core, methyl group, and chlorophenyl substituent. The compound’s three-dimensional conformation, stabilized by intramolecular hydrogen bonding and van der Waals interactions, contributes to its biological activity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number14423-08-6
Molecular FormulaC10H10ClNO2\text{C}_{10}\text{H}_{10}\text{ClNO}_2
Molecular Weight211.64 g/mol
IUPAC Name3-(4-chlorophenyl)-5-methyl-1,3-oxazolidin-2-one
InChI KeyIXHNVULJXFVLKD-UHFFFAOYSA-N
XLogP3 (Predicted)2.3

Stereochemical Considerations

The compound’s stereochemistry plays a critical role in its interactions with biological targets. Asymmetric synthesis methods, such as catalytic enantioselective cyclization, yield enantiomerically enriched forms that exhibit distinct pharmacokinetic profiles. For instance, the (S)-enantiomer demonstrates enhanced ribosomal binding affinity compared to its (R)-counterpart, underscoring the importance of chiral resolution in therapeutic applications.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 3-(4-chlorophenyl)-5-methyl-oxazolidinone typically begins with the condensation of 4-chlorobenzaldehyde with 2-amino-1-propanol under acidic conditions. This step forms an imine intermediate, which undergoes cyclization via nucleophilic attack by the hydroxyl oxygen on the carbonyl carbon, yielding the oxazolidinone ring.

4-Cl-C6H4CHO+CH3CH(NH2)CH2OHH+IntermediateΔC10H10ClNO2\text{4-Cl-C}_6\text{H}_4\text{CHO} + \text{CH}_3\text{CH(NH}_2\text{)CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{Intermediate} \xrightarrow{\Delta} \text{C}_{10}\text{H}_{10}\text{ClNO}_2

Advanced Synthetic Strategies

Recent advancements leverage continuous flow reactors to optimize reaction parameters (e.g., temperature, residence time) and improve yields (>85%) while minimizing byproducts. Green chemistry approaches, such as solvent-free mechanochemical synthesis, further enhance sustainability. Additionally, enzymatic catalysis using lipases or transaminases enables stereoselective production, critical for pharmaceutical-grade material.

Biological Activity and Mechanism

Antibacterial Efficacy

3-(4-Chlorophenyl)-5-methyl-oxazolidinone inhibits bacterial growth by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex required for protein synthesis. It exhibits potent activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentrations (MICs) ranging from 0.5–4 μg/mL.

Structure-Activity Relationships (SAR)

  • Chlorophenyl Group: The electron-withdrawing chlorine atom enhances membrane permeability and target affinity.

  • Methyl Substituent: Steric effects from the methyl group optimize ribosomal binding while reducing off-target interactions.

  • Oxazolidinone Core: The ring’s rigidity ensures proper orientation of pharmacophoric groups.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for derivatization. Functionalization at the oxazolidinone nitrogen or methyl position generates analogs with improved bioavailability or reduced toxicity. For example, introducing a piperazinyl group enhances water solubility, addressing pharmacokinetic limitations of the parent molecule.

Hybrid Molecules

Conjugation with fluoroquinolones or β-lactams produces hybrid antibiotics with dual mechanisms of action, overcoming resistance mediated by efflux pumps or enzyme inactivation.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparing 3-(4-chlorophenyl)-5-methyl-oxazolidinone with its 3-(3-chlorophenyl) (PubChem CID 137350108) and 2-methyl-5-one (PubChem CID 15743962) analogs reveals that:

  • 4-Chloro substitution maximizes antibacterial potency due to optimal electronic and steric effects.

  • Methyl placement at position 5 (vs. 2) improves metabolic stability by shielding the oxazolidinone ring from hepatic enzymes .

Table 2: Activity Comparison of Oxazolidinone Derivatives

CompoundMIC (μg/mL) vs. MRSALogP
3-(4-Chlorophenyl)-5-methyl1.22.3
3-(3-Chlorophenyl)-5-methyl2.82.5
2-Methyl-5-one4.51.9

Challenges and Future Directions

While 3-(4-chlorophenyl)-5-methyl-oxazolidinone shows promise, its clinical translation requires addressing:

  • Toxicity: Dose-dependent myelosuppression observed in preclinical models necessitates structural modifications.

  • Resistance: Emerging mutations in ribosomal RNA (e.g., G2576U) demand next-generation analogs with altered binding modes.
    Future research should prioritize in vivo efficacy studies and computational modeling to predict resistance pathways.

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